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Compound Name: 1-Methyl-2-phenoxyethylamine

Cat. No.: B147317

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenoxyethylamine, also known as 1-phenoxy-2-propanamine, is a
phenethylamine derivative with a chemical formula of CoH13NO.[1][2][3] Its structure, featuring
a phenoxy group attached to a propane-2-amine backbone, makes it a versatile scaffold in
medicinal chemistry. This document provides an overview of its potential applications,
synthesis, and protocols for pharmacological evaluation, based on available scientific literature.
While specific quantitative data for 1-Methyl-2-phenoxyethylamine is limited, the information
on analogous compounds provides a strong basis for exploring its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Methyl-2-phenoxyethylamine is
presented below.
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Property Value Source

IUPAC Name 1-phenoxypropan-2-amine [1]
1-Methyl-2-

Synonyms phenoxyethylamine, 2- [1]

Phenoxyisopropylamine

CAS Number 35205-54-0 [1]
Molecular Formula CoH13NO [11121[3]
Molecular Weight 151.21 g/mol [1]
Predicted pKa 8.22+£0.10

Applications in Medicinal Chemistry

1-Methyl-2-phenoxyethylamine serves as a valuable building block in the synthesis of various
pharmaceutical agents. Its structural motif is found in compounds targeting the cardiovascular
and nervous systems.[4]

Precursor for Cardiovascular and Antihistaminic Drugs

The phenoxyethylamine scaffold is a key component in the synthesis of certain cardiovascular
drugs and antihistamines. A notable example is its relationship to the core structure of
phenoxybenzamine, a non-selective a-adrenoceptor antagonist used in the management of
hypertension. While not a direct precursor, the structural elements of 1-Methyl-2-
phenoxyethylamine are fundamental to this class of compounds.

Potential Neuromodulatory Activity

Analogous phenethylamine compounds are known to interact with various monoaminergic
receptors, including serotonin (5-HT) and dopamine (D2) receptors. Structure-activity
relationship (SAR) studies on N-benzyl phenethylamine analogs have shown that substitutions
can significantly increase affinity for the 5-HT2A receptor. Similarly, certain analogs of 3-OH-
phenoxyethylamine exhibit high affinity for the D2 dopamine receptor. This suggests that 1-
Methyl-2-phenoxyethylamine could be a promising starting point for the development of novel
neuromodulatory agents.
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Potential Antimicrobial Activity

Derivatives of phenoxyethylamine have demonstrated antimicrobial properties. While specific
data for 1-Methyl-2-phenoxyethylamine is not readily available, the broader class of
compounds suggests potential for development as antibacterial or antifungal agents.

Experimental Protocols
Synthesis of 1-Methyl-2-phenoxyethylamine

The synthesis of 1-Methyl-2-phenoxyethylamine can be achieved through various routes. A
common method is the reductive amination of 1-phenoxy-2-propanone.

Protocol: Reductive Amination of 1-Phenoxy-2-propanone
e Materials:
o 1-phenoxy-2-propanone
o Methylamine (solution in a suitable solvent like methanol or THF)

o Reducing agent (e.g., sodium cyanoborohydride (NaBHsCN) or sodium
triacetoxyborohydride (NaBH(OAC)3))

o Methanol (or another suitable solvent)

o Glacial acetic acid

o Dichloromethane (DCM)

o Saturated sodium bicarbonate solution
o Brine

o Anhydrous magnesium sulfate (MgSOa)
o Round-bottom flask

o Magnetic stirrer
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o Ice bath
o Separatory funnel

o Rotary evaporator

e Procedure:
o Dissolve 1-phenoxy-2-propanone (1.0 eq) in methanol in a round-bottom flask.
o Add methylamine solution (2.0-3.0 eq) to the flask.
o Add a few drops of glacial acetic acid to catalyze imine formation.
o Stir the mixture at room temperature for 1-2 hours.
o Cool the reaction mixture to 0 °C in an ice bath.

o Slowly add the reducing agent (e.g., NaBHsCN, 1.5 eq) portion-wise, maintaining the
temperature below 10 °C.

o Allow the reaction to warm to room temperature and stir overnight.

o Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas
evolution ceases.

o Remove the methanol under reduced pressure.

o Extract the aqueous residue with dichloromethane (3x).

o Combine the organic layers, wash with brine, and dry over anhydrous MgSOQa.

o Filter and concentrate the organic layer under reduced pressure to yield the crude product.

o Purify the crude product by column chromatography on silica gel to obtain pure 1-Methyl-
2-phenoxyethylamine.

e Characterization:
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o The final product should be characterized by *H NMR, 13C NMR, and mass spectrometry
to confirm its identity and purity. For example, in the *H NMR spectrum of 1-(4-
(trifluoromethyl)phenoxy)propan-2-amine, characteristic peaks include a doublet for the
methyl group around 1.20 ppm and signals for the aromatic protons.[4]

In Vitro Pharmacological Profiling: Radioligand Binding
Assay

To evaluate the interaction of 1-Methyl-2-phenoxyethylamine with specific receptors (e.g.,
serotonin, dopamine, adrenergic receptors), a radioligand binding assay can be performed.
This protocol is a general guideline and should be optimized for the specific receptor of
interest.

Protocol: Competitive Radioligand Binding Assay
o Materials:
o Cell membranes expressing the receptor of interest (e.g., from transfected HEK-293 cells)
o Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A receptors)
o 1-Methyl-2-phenoxyethylamine (test compound)
o Non-labeled competing ligand (for non-specific binding determination)
o Assay buffer (specific to the receptor)
o 96-well microplates
o Scintillation vials and cocktail
o Liquid scintillation counter
o Glass fiber filters
e Procedure:

o Prepare serial dilutions of 1-Methyl-2-phenoxyethylamine in the assay buffer.
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o In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its
Kd, and varying concentrations of the test compound.

o For determining non-specific binding, add a high concentration of a non-labeled competing
ligand instead of the test compound.

o For determining total binding, add only the cell membranes and the radioligand.

o Incubate the plates at a specific temperature and for a duration sufficient to reach
equilibrium.

o Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester.

o Wash the filters with ice-cold assay buffer to remove unbound radioligand.

o Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity
using a liquid scintillation counter.

o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration.

o Determine the ICso value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) from the resulting sigmoidal curve.

o Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = ICso / (1 +
[L}/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

Antimicrobial Susceptibility Testing

To assess the potential antimicrobial activity of 1-Methyl-2-phenoxyethylamine, the Minimum
Inhibitory Concentration (MIC) can be determined using the broth microdilution method.
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Protocol: Broth Microdilution MIC Assay
o Materials:
o 1-Methyl-2-phenoxyethylamine

o Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida
albicans)

o Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
o Sterile 96-well microtiter plates
o Spectrophotometer or microplate reader

» Procedure:

o Prepare a stock solution of 1-Methyl-2-phenoxyethylamine in a suitable solvent (e.g.,
DMSO).

o In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate
broth.

o Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g.,
5 x 10°> CFU/mL).

o Add the microbial inoculum to each well containing the compound dilutions.

o Include a positive control well (broth + inoculum, no compound) and a negative control
well (broth only).

o Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi)
for 18-24 hours.

o Determine the MIC by visual inspection for the lowest concentration of the compound that
completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600
nm using a microplate reader. The MIC is the lowest concentration that shows a significant
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reduction in OD compared to the positive control. The MIC value is the lowest

concentration of an antibiotic at which bacterial growth is completely inhibited.[5]

Data Presentation

While specific quantitative data for 1-Methyl-2-phenoxyethylamine is not available in the

public domain, the following table provides a template for how such data should be structured

for clear comparison. The data for analogous compounds are included for illustrative purposes.

Table 1: In Vitro Pharmacological Profile of Phenethylamine Analogs

Compound/
Analog Receptor Assay Type Parameter Value Source
Class
N-benzyl o
) o Affinity Up to 300-
phenethylami  5-HT2A Binding
Increase fold
nes
3-OH-
phenoxyethyl ) o o
) Dopamine D2  Binding Affinity Excellent
amine
Analogs
1-Methyl-2-
o ) To be
phenoxyethyl e.g., 5-HT2A Binding Ki (nM) )
. determined
amine
1-Methyl-2-
e.g., o ) To be
phenoxyethyl ) Binding Ki (nM) )
] Dopamine D2 determined
amine
1-Methyl-2-
e.g., al- ] To be
phenoxyethyl ) Functional ECso (nM) )
] adrenergic determined
amine

Table 2: Antimicrobial Activity of 1-Methyl-2-phenoxyethylamine (Template)
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Microbial Strain MIC (pg/mL)

Staphylococcus aureus (ATCC 29213) To be determined
Escherichia coli (ATCC 25922) To be determined
Pseudomonas aeruginosa (ATCC 27853) To be determined
Candida albicans (ATCC 90028) To be determined

Signaling Pathways and Workflows

The potential signaling pathways for 1-Methyl-2-phenoxyethylamine are inferred from its
structural similarity to other phenethylamines that target G-protein coupled receptors (GPCRS).

Potential Signaling Pathway via 5-HT2A Receptor

If 1-Methyl-2-phenoxyethylamine acts as an agonist at the 5-HT2A receptor, it would likely
trigger the Gg/11 signaling cascade, leading to the activation of phospholipase C (PLC) and
subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Cell Membrane

Activates

Click to download full resolution via product page

Caption: Putative 5-HT2A receptor signaling cascade for 1-Methyl-2-phenoxyethylamine.

Experimental Workflow for Synthesis and
Characterization
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The following diagram illustrates a typical workflow for the synthesis and characterization of 1-
Methyl-2-phenoxyethylamine.

Start: 1-phenoxy-2-propanone
+ Methylamine

Reductive Amination
(e.g., NaBH3CN, MeOH)

Aqueous Workup
& Extraction

!

Column Chromatography

Pure 1-Methyl-2-phenoxyethylamine

1 [l
1 . . 1
' Characterization !
1 1

1H & 13C NMRT Mass Spectrometryj

Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of 1-Methyl-2-phenoxyethylamine.

Conclusion

1-Methyl-2-phenoxyethylamine represents a promising scaffold for the development of novel
therapeutic agents, particularly in the areas of cardiovascular disease, neurological disorders,
and infectious diseases. The provided protocols offer a starting point for its synthesis and
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pharmacological evaluation. Further research is warranted to elucidate its specific biological
targets, quantitative activity, and in vivo efficacy to fully realize its potential in medicinal
chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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